AY 9944
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVIEWRSGDDWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957874, DTXSID50924843 | |
| Record name | AY-9944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-93-8, 1245-84-7 | |
| Record name | AY-9944 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanebis(methylamine), N,N'-bis(2-chlorobenzyl)-, dihydrochloride, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AY-9944 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10957874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-[Cyclohexane-1,4-diylbis(methylene)]bis[1-(2-chlorophenyl)methanamine]--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50924843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AY 9944 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chromatographic Purity
Reverse-phase HPLC (C18 column, UV detection at 282 nm) confirms purity >95% in commercial batches. 7-Dehydrocholesterol (DHC), a potential byproduct from incomplete synthesis, is undetectable (<0.1%).
Spectroscopic Data
-
NMR : H NMR (DO, 400 MHz) exhibits signals for cyclohexane protons (δ 1.2–1.8 ppm), benzyl-CH-N (δ 3.1 ppm), and aromatic protons (δ 7.2–7.4 ppm).
-
Mass Spectrometry : ESI-MS ([M+H]): m/z 397.1 (free base), 464.3 (dihydrochloride).
Applications in Research
Chemical Reactions Analysis
Types of Reactions
AY 9944 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving its chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of this compound .
Scientific Research Applications
Inhibition of Cholesterol Biosynthesis
AY 9944 is primarily recognized for its role as an inhibitor of cholesterol biosynthesis. Research indicates that it effectively reduces cholesterol levels across various tissues while causing an accumulation of 7-dehydrocholesterol. Studies have shown that long-term administration of this compound leads to significant alterations in sterol metabolism, particularly in the liver and brain .
Table 1: Impact of this compound on Cholesterol Levels
| Tissue | Effect on Cholesterol | Accumulation of 7-Dehydrocholesterol |
|---|---|---|
| Serum | Decreased | Increased |
| Liver | Decreased | Increased |
| Adrenals | Decreased | Not specified |
| Lungs | Decreased | Marked accumulation |
| Brain | Decreased | Increased |
Neurobiological Research
This compound has been utilized in neurobiological studies to model atypical absence epilepsy (AAE). In animal models, administration of this compound has been linked to behavioral deficits and altered social interactions, providing insights into the neurodevelopmental impacts associated with AAE. Mice treated with this compound exhibited spontaneous recurrent seizures and significant changes in social behavior, which are critical for understanding conditions like Lennox-Gastaut syndrome .
Table 2: Behavioral Outcomes in this compound Mouse Model
| Behavior Type | This compound Treated Mice | Control Group |
|---|---|---|
| Sociability | Reduced | Normal |
| Social Interaction | Impaired | Normal |
| Fear Learning | Reduced | Normal |
| Aggression | Increased | Normal |
Teratogenic Effects and Developmental Studies
This compound has been shown to exhibit teratogenic effects in vivo, making it a valuable tool for studying developmental biology and teratology. Its ability to inhibit cholesterol synthesis can lead to malformations during embryonic development, which is critical for understanding congenital disorders associated with disrupted cholesterol metabolism .
Applications in Plant Biology
Beyond animal studies, this compound has been investigated for its effects on sterol biosynthesis in plants and microorganisms. The compound's ability to inhibit sterol biosynthesis pathways has implications for agricultural biotechnology and the development of antifungal agents by disrupting membrane integrity in fungi .
Clinical Implications
The inhibition of cholesterol synthesis by this compound has potential clinical implications for treating hypercholesterolemia and related cardiovascular diseases. By understanding its mechanism and effects on sterol metabolism, researchers can explore therapeutic avenues that target similar metabolic pathways .
Mechanism of Action
AY 9944 exerts its effects by inhibiting the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7) with an IC50 of 13 nM . This inhibition prevents the conversion of 7-dehydrocholesterol to cholesterol, leading to the accumulation of 7-dehydrocholesterol and a reduction in cholesterol levels . At high doses, this compound also inhibits sterol Δ7-Δ8 isomerase, causing the accumulation of cholest-8-en-3β-ol . The inhibition of DHCR7 disrupts cholesterol biosynthesis and affects various cellular processes that depend on cholesterol .
Comparison with Similar Compounds
Mechanistic Insights and Controversies
- Cholesterol Deficiency vs. In contrast, Triparanol’s effects on myelination may involve both cholesterol loss and desmosterol toxicity .
- Hedgehog Signaling :
- This compound uniquely disrupts Shh and Ihh pathways, critical for embryogenesis and bone growth, whereas lovastatin’s effects are more systemic .
Biological Activity
AY 9944, a synthetic compound known primarily as an inhibitor of cholesterol biosynthesis, has garnered attention in various fields of biological research. Its effects on cholesterol metabolism, neurobiology, and potential therapeutic applications have been extensively studied. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily as an inhibitor of the enzyme 7-dehydrocholesterol reductase (DHCR7) , which plays a crucial role in cholesterol synthesis. By inhibiting this enzyme, this compound leads to a decrease in cholesterol levels and an accumulation of 7-dehydrocholesterol (7-DHC) in various tissues. This alteration in sterol metabolism can have significant implications for cellular function and signaling pathways.
Key Mechanisms
- Inhibition of Cholesterol Biosynthesis : this compound blocks the conversion of 7-DHC to cholesterol, leading to altered lipid profiles in cells.
- Impact on Hedgehog Signaling : this compound has been identified as an inhibitor of Hedgehog (Hh) signaling pathways, which are critical for various developmental processes and tumorigenesis .
Cholesterol Metabolism
Research indicates that long-term administration of this compound significantly affects cholesterol levels across different tissues. A study involving rats demonstrated that after feeding this compound for six and twelve months, there was a marked decrease in cholesterol levels in the serum and adrenal glands, while 7-DHC accumulated particularly in the lungs .
| Tissue | Cholesterol Level Change | 7-DHC Level Change |
|---|---|---|
| Serum | Decreased | Increased |
| Liver | Decreased | Increased |
| Adrenals | Decreased | Stable |
| Lungs | Decreased | Significantly Increased |
| Brain | Decreased | Increased |
Neurobiological Effects
This compound has been utilized in mouse models to study its effects on behavior and neurobiology. In one study, AY-treated mice exhibited significant social deficits compared to control groups. The research assessed sociability, social novelty preference, and interaction with juvenile conspecifics .
- Behavioral Outcomes : Environmental enrichment improved behavioral outcomes in AY-treated mice, suggesting that external factors can mitigate some adverse effects associated with this compound treatment .
Antiviral Properties
Recent studies have indicated potential antiviral effects of this compound. It has been suggested that the compound may serve as an antiviral agent by modulating cholesterol biosynthesis pathways that are critical for viral replication .
Case Study: Impact on Epilepsy
In a retrospective study assessing the ketogenic diet's efficacy for treating refractory epilepsy, this compound was noted for its anticonvulsant properties. The study highlighted that this compound could enhance seizure thresholds when combined with dietary interventions .
- Clinical Findings : Among patients who underwent treatment with the ketogenic diet alongside this compound:
- 58% remained on the diet after 18 months.
- One patient achieved complete seizure freedom.
- Another patient reported a 75-99% reduction in seizures.
Teratogenic Effects
Research has also explored the teratogenic effects of this compound during embryonic development. Studies have shown that exposure to this compound can lead to developmental abnormalities due to its impact on cholesterol biosynthesis during critical periods of development .
Q & A
Q. What is the primary biochemical target of AY 9944, and how does its inhibition affect cellular cholesterol homeostasis?
this compound selectively inhibits 7-dehydrocholesterol reductase (DHCR7), an enzyme critical in the final step of cholesterol biosynthesis. By blocking DHCR7 (IC50 = 13 nM), this compound reduces cholesterol synthesis and increases 7-dehydrocholesterol (7-DHC) accumulation, leading to hypocholesterolemia. Methodologically, researchers validate DHCR7 inhibition using LC-MS to quantify cholesterol and 7-DHC levels in treated cells or animal models .
Q. What are the standard in vitro models for studying this compound's anti-proliferative effects, and what concentrations are typically effective?
The SKOV3 ovarian cancer cell line is a common model, where this compound (1–10 μM) reduces proliferation and migration via PI3K/Akt/Cyclin D1 pathway suppression. Primary human peripheral blood mononuclear cells (PBMCs) are also used to study immune modulation, with doses ranging from 5–20 μM. Cell viability assays (e.g., CCK-8) and transwell migration assays are standard methods .
Q. How do researchers assess this compound's impact on cholesterol metabolism in animal models?
In Sprague-Dawley (SD) rats, subcutaneous administration (25 mg/kg/day for 21 days) reduces plasma cholesterol and increases 7-DHC in tissues. Researchers use HPLC to quantify sterols in serum and tissues, while histology (e.g., hematoxylin/phloxine/saffron staining) evaluates structural changes, such as growth plate thinning .
Advanced Research Questions
Q. How does this compound modulate the PI3K/Akt/Cyclin D1 pathway in cancer cells, and what techniques validate these interactions?
In SKOV3 cells, this compound downregulates phosphorylated Akt (p-Akt), PI3K, and Cyclin D1. Researchers employ Western blotting to quantify protein levels, RT-PCR for CCND1 mRNA expression, and siRNA knockdown to confirm pathway specificity. Flow cytometry further analyzes cell cycle arrest (e.g., G1 phase accumulation at 5–10 μM) .
Q. What experimental strategies reconcile this compound's dual role in promoting antiviral responses while inhibiting cancer proliferation?
In PBMCs, this compound restores IL-12 and IFN-γ synthesis (2–12-fold increase) via AKT3/IRF3 activation, enhancing antiviral responses. Contrastingly, in cancer models, it suppresses proliferative signaling. Researchers use cell-type-specific transcriptomics (RNA-seq) and phosphoproteomics to dissect these divergent mechanisms .
Q. How should dose-response experiments be designed when combining this compound with other cholesterol inhibitors (e.g., Triparanol)?
Co-treatment studies (e.g., this compound + Triparanol at 1–10 μM) require isobologram analysis to assess synergistic or antagonistic effects. Cell cycle profiling (via flow cytometry) and cholesterol quantification (LC-MS) are critical. Evidence shows combined treatment exacerbates G1 arrest (e.g., 75.2% cells in G1 at 5 μM) compared to monotherapy .
Q. What methodologies mitigate this compound's teratogenic effects in developmental studies?
In SD rat models, teratogenicity (e.g., growth plate defects) is mitigated by co-administering a hypercholesterolemic diet, which normalizes cholesterol levels. Researchers monitor embryonic development via micro-CT and histomorphometry, ensuring cholesterol supplementation offsets this compound-induced deficits .
Methodological Considerations
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to quantify G1/S/G2 phase distribution. This compound (5 μM) increases G1 population by ~10% in SKOV3 cells after 48 hours .
- Cholesterol Quantification : LC-MS or GC-MS for precise sterol measurement. In SD rats, this compound reduces plasma cholesterol from 68.4 mg/dL to 20.2 mg/dL .
- Animal Models : For growth plate studies, administer this compound subcutaneously (25 mg/kg) and use longitudinal tibial sections stained with hematoxylin/phloxine/saffron to measure hypertrophic zone thickness .
Contradictory Findings
- Proliferation vs. Antiviral Effects : While this compound suppresses cancer proliferation via PI3K/Akt inhibition, it enhances antiviral responses in PBMCs. Researchers must contextualize cell-type-specific signaling networks using phospho-kinase arrays .
- Dose-Dependent Isoenzyme Inhibition : At high doses (>10 μM), this compound inhibits sterol Δ7-Δ8 isomerase, complicating mechanistic studies. Use lower doses (1–5 μM) and validate specificity with DHCR7 knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
